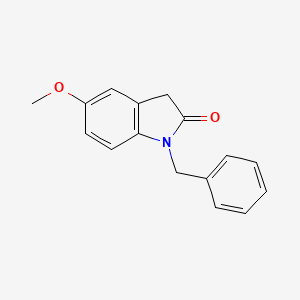

1-Benzyl-5-methoxyindolin-2-one

Descripción general

Descripción

1-Benzyl-5-methoxyindolin-2-one is an organic compound belonging to the class of indole-3-acetic acid derivatives. It is primarily used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C16H15NO2, and it has a molecular weight of 253.30 g/mol .

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-5-methoxyindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic system, which is involved in numerous neurologic functions, including cognition .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, improving cognitive function .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The increased acetylcholine levels can lead to enhanced cholinergic transmission. This can have downstream effects on various cognitive processes, including memory and attention .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic transmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-methoxyindolin-2-one may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can inhibit acetylcholine esterase (AChE), an enzyme that is clinically used to treat Alzheimer’s disease . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

The synthesis of 1-Benzyl-5-methoxyindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methoxyindoline-2,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) at 140°C. The mixture is then cooled, diluted with water and ethyl acetate, and the layers are separated. Industrial production methods often involve bulk custom synthesis and sourcing .

Análisis De Reacciones Químicas

1-Benzyl-5-methoxyindolin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different indole derivatives.

Substitution: Substitution reactions, particularly at the benzyl group, can lead to the formation of various substituted indoles.

Common reagents used in these reactions include hydrazine hydrate, methanesulfonic acid, and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indoles and azepinoindoles .

Aplicaciones Científicas De Investigación

1-Benzyl-5-methoxyindolin-2-one has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of novel bioactive molecules, including acetylcholine esterase (AChE) inhibitors.

Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to AChE inhibition.

Medicine: Research has shown its potential as an anticancer agent, with some derivatives exhibiting strong cytotoxicity against human cancer cell lines.

Industry: It is explored for use in chemical sensors and environmental monitoring.

Comparación Con Compuestos Similares

1-Benzyl-5-methoxyindolin-2-one is unique due to its specific structure and mechanism of action. Similar compounds include:

N-Benzyl-5-methoxytryptamine: This compound has a similar core structure and affects serotonin receptors.

5-Chloro-8-methoxyquinoline: Used in chemical sensors, similar to the applications of this compound.

Indole derivatives: Various indole derivatives are used in the synthesis of bioactive molecules and have similar applications in chemistry and medicine.

Actividad Biológica

1-Benzyl-5-methoxyindolin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article examines its biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic implications based on diverse research findings.

- Chemical Formula : C₁₅H₁₅N₁O₃

- Molecular Weight : 259.29 g/mol

- CAS Number : 65836-82-0

This compound functions primarily as a kinase inhibitor , targeting specific kinases involved in cell cycle regulation and cancer progression. Notably, it has been shown to inhibit Polo-like kinase 4 (PLK4) and Aurora kinases , which are crucial for mitotic progression. The inhibition of these kinases can lead to disrupted cell division and increased apoptosis in cancer cells .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in breast cancer cells, leading to reduced cell viability and proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Inhibits cell growth |

| A549 (Lung Cancer) | 20.5 | Causes cell cycle arrest |

Anti-Angiogenic Activity

In addition to its cytotoxic properties, this compound has demonstrated anti-angiogenic activity . This property is critical for preventing tumor growth by inhibiting the formation of new blood vessels that supply nutrients to tumors. In vitro studies have shown that this compound can significantly reduce endothelial cell migration and tube formation, which are essential processes in angiogenesis .

Pharmacological Applications

The compound's ability to inhibit key kinases suggests potential applications in cancer therapy. It is being investigated for its use in treating various cancers, particularly those resistant to conventional therapies. Its dual action as both a cytotoxic agent and an anti-angiogenic compound positions it as a promising candidate for combination therapies aimed at enhancing treatment efficacy .

Propiedades

IUPAC Name |

1-benzyl-5-methoxy-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGVDGROAJYVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212886 | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65836-82-0 | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.